molecular formula C25H40O2 B14636542 Hexadecyl 3-phenylprop-2-enoate CAS No. 56253-89-5

Hexadecyl 3-phenylprop-2-enoate

Cat. No.: B14636542
CAS No.: 56253-89-5
M. Wt: 372.6 g/mol
InChI Key: DGRQAULORKBRKT-UHFFFAOYSA-N
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Description

Hexadecyl 3-phenylprop-2-enoate is a long-chain ester featuring a hexadecyl (C₁₆) alkyl group esterified to a 3-phenylprop-2-enoate moiety. For instance, hexadecyl-containing compounds like cetyltrimethylammonium bromide (CTAB) are widely used as surfactants in nanoparticle synthesis , though this compound’s ester functionality distinguishes it from cationic surfactants like CTAB.

Properties

CAS No.

56253-89-5

Molecular Formula

C25H40O2

Molecular Weight

372.6 g/mol

IUPAC Name

hexadecyl 3-phenylprop-2-enoate

InChI

InChI=1S/C25H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-27-25(26)22-21-24-19-16-15-17-20-24/h15-17,19-22H,2-14,18,23H2,1H3

InChI Key

DGRQAULORKBRKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl 3-phenylprop-2-enoate can be synthesized through the esterification of cinnamic acid with hexadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as chromatography can ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hexadecyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexadecyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadecyl 3-phenylprop-2-enoate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic ring can interact with proteins through π-π stacking and hydrophobic interactions, potentially modulating enzyme activity and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

A. Hexadecyl Trimethyl Ammonium Bromide (CTAB)

  • Structure: CTAB is a quaternary ammonium salt with a hexadecyl chain, contrasting with the ester linkage in Hexadecyl 3-phenylprop-2-enoate.
  • Applications: CTAB acts as a cationic surfactant in nanoparticle synthesis (e.g., hollow Cu₂O nanospheres) , while the ester’s non-ionic nature may favor compatibility with polar-apolar interfaces in emulsions or stabilizers.
  • Reactivity : CTAB’s positively charged headgroup facilitates electrostatic interactions, whereas the ester’s carbonyl group may engage in hydrogen bonding or dipole interactions .

B. Pesticide Esters (e.g., Haloxyfop Ethoxyethyl Ester)

  • Structure: Haloxyfop ethoxyethyl ester contains a phenoxypropanoate backbone with halogenated substituents, differing from this compound’s unsaturated phenylpropenoate group .
  • Function: Such esters often target enzyme systems (e.g., acetyl-CoA carboxylase in plants), but the absence of electronegative substituents in this compound may limit pesticidal activity .

C. Long-Chain Alkyl Esters (e.g., Cetyl Palmitate)

  • Applications: Cetyl palmitate is used in cosmetics for its emollient properties; the phenylpropenoate moiety might enhance UV stability or aromatic interactions in polymeric matrices.
Physicochemical Properties
Property This compound CTAB Haloxyfop Ethoxyethyl Ester
Molecular Class Ester Quaternary Ammonium Phenoxypropanoate Ester
Polarity Moderate (ester group) High (ionic) Moderate (halogenated)
Typical Use Surfactant/Stabilizer (inferred) Nanoparticle synthesis Herbicide
Thermal Stability Likely high (long alkyl chain) Moderate High (aromatic stabilization)

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